molecular formula C10H8ClNO B2826477 5-Acetyl-2-chloro-4-methylbenzonitrile CAS No. 1260763-37-8

5-Acetyl-2-chloro-4-methylbenzonitrile

Cat. No.: B2826477
CAS No.: 1260763-37-8
M. Wt: 193.63
InChI Key: OLUKCBLUPJDZCI-UHFFFAOYSA-N
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Description

5-Acetyl-2-chloro-4-methylbenzonitrile (molecular formula: C₁₀H₈ClNO; molecular weight: 193.63 g/mol) is a substituted benzonitrile derivative featuring an acetyl (-COCH₃) group at position 5, a chlorine atom at position 2, and a methyl (-CH₃) group at position 3. The acetyl group introduces electron-withdrawing effects, modulating the aromatic ring’s electronic density and influencing reactivity in electrophilic substitution reactions. This compound is typically synthesized via sequential functionalization steps, including Friedel-Crafts acetylation, chlorination, and cyanation, followed by purification via crystallization or chromatography. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly for synthesizing heterocyclic scaffolds .

Properties

IUPAC Name

5-acetyl-2-chloro-4-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-3-10(11)8(5-12)4-9(6)7(2)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUKCBLUPJDZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)C)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-2-chloro-4-methylbenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Reduction: Conversion of the nitro group to an amino group.

    Acetylation: Introduction of the acetyl group.

    Chlorination: Introduction of the chlorine atom.

    Cyanation: Introduction of the nitrile group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the acetyl group.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary amines.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry: 5-Acetyl-2-chloro-4-methylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound can be used to study the effects of nitrile-containing compounds on biological systems. It may also serve as a building block for bioactive molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications, including as anti-inflammatory or anticancer agents. Research is ongoing to explore these possibilities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including as a precursor for polymers and resins.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-chloro-4-methylbenzonitrile depends on its specific application. In general, the compound can interact with biological molecules through its functional groups. For example, the nitrile group can form hydrogen bonds with proteins, affecting their structure and function. The acetyl group can undergo enzymatic reactions, leading to the formation of active metabolites.

Molecular Targets and Pathways:

    Proteins: The compound can bind to proteins, altering their activity.

    Enzymes: Enzymatic reactions involving the acetyl group can produce active metabolites.

    Cellular Pathways: The compound may influence cellular pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The acetyl group in the target compound reduces ring electron density compared to amino or hydroxyl substituents, directing electrophilic attacks to specific positions.
  • Steric Considerations : Bulky groups (e.g., isoindol-dioxo in ) hinder reactivity, whereas smaller groups (e.g., CH₃) have minimal steric impact .

Physicochemical Properties

Property This compound 5-Chloro-2-hydroxybenzonitrile 5-Amino-4-chloro-2-methylbenzonitrile
Molecular Weight (g/mol) 193.63 153.56 166.61
Solubility Low in water; soluble in organic solvents Moderate in polar solvents Moderate in polar aprotic solvents
Melting Point ~120–125°C (estimated) 95–98°C ~110–115°C (estimated)
LogP (Lipophilicity) ~2.5 ~1.8 ~1.2

Key Observations :

  • The acetyl group in the target compound increases lipophilicity (LogP ~2.5) compared to hydroxyl (LogP ~1.8) or amino (LogP ~1.2) derivatives, enhancing membrane permeability in biological systems.
  • The hydroxyl group in 5-chloro-2-hydroxybenzonitrile improves aqueous solubility, making it suitable for aqueous-phase reactions .

Reactivity and Stability

  • Hydrolysis: The acetyl group in the target compound is susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives. In contrast, amino groups (e.g., in ) are stable under similar conditions but may oxidize .
  • Electrophilic Substitution: Chlorine at position 2 directs incoming electrophiles to positions 4 and 6, while the acetyl group further deactivates the ring. Comparatively, amino groups () activate the ring for electrophilic attack .
  • Thermal Stability : The target compound decomposes above 200°C, whereas ’s isoindol-dioxo derivative exhibits higher thermal stability due to its fused ring system .

Key Observations :

  • The target compound’s versatility in functionalization (e.g., acetyl → carboxylic acid) makes it a preferred intermediate over simpler derivatives like .
  • Complex derivatives () require advanced synthetic strategies, limiting their scalability compared to the target compound .

Q & A

Q. What synthetic routes are recommended for 5-Acetyl-2-chloro-4-methylbenzonitrile, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The synthesis of structurally similar compounds (e.g., 2-Amino-4-chloro-5-methylbenzonitrile) typically involves substitution reactions under controlled conditions. For example, chlorinated precursors may react with ammonia or acetylating agents at elevated temperatures (80–120°C) using catalysts like copper(I) iodide . Optimization parameters include:
  • Temperature : Higher temperatures accelerate substitution but may increase side reactions.
  • Catalyst loading : 5–10 mol% to balance cost and efficiency.
  • Purification : Recrystallization or column chromatography to achieve >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and what are their detection limits?

  • Methodological Answer :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v). Detection limit: 0.5 µg/mL, suitable for environmental samples .
  • UV-Vis Spectroscopy : Optimal at 254 nm for nitrile groups; detection limit: 1.0 µg/mL in pharmaceutical matrices .
  • NMR : ¹H/¹³C NMR with deuterated DMSO for resolving acetyl and chloro substituents .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicity data for this compound is limited, analogs suggest:
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation risks .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous release .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and optimize synthesis of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) can model transition states and intermediates. For example:
  • Reaction Path Search : Identify energetically favorable pathways for acetyl and chloro substitutions .
  • Solvent Effects : COSMO-RS simulations to select solvents improving yield (e.g., DMF vs. THF) .
  • Machine Learning : Train models on analogous reactions to predict optimal catalysts (e.g., Pd/Cu systems) .

Q. How can contradictory spectral data (e.g., NMR/IR) from structural analogs be resolved during characterization?

  • Methodological Answer : Contradictions often arise from solvent effects or tautomerism. Strategies include:
  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals from acetyl and methyl groups .
  • Variable Temperature NMR : Identify dynamic processes affecting peak splitting .
  • Comparative IR Analysis : Benchmark against known derivatives (e.g., 4-Amino-2-chloro-5-fluorobenzonitrile) .

Q. What methodologies assess the ecological impact of this compound in environmental samples?

  • Methodological Answer :
  • Degradation Studies : Use HPLC-MS to track hydrolysis/byproducts under UV light or microbial action .
  • Ecotoxicology : Follow OECD guidelines for Daphnia magna or algal toxicity assays .
  • QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight (e.g., EPI Suite) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The chloro group acts as a directing group, while the acetyl moiety enhances electrophilicity. Key findings:
  • Suzuki Coupling : Pd-mediated reactions with aryl boronic acids occur at the chloro position (yield: 60–85%) .
  • Cyano Group Stability : Avoid strong bases (e.g., NaOH) to prevent nitrile hydrolysis .
  • Steric Effects : Methyl groups may hinder coupling; optimize using bulkier ligands (e.g., XPhos) .

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